1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one
Description
Structural Significance of the Benzo[c]Thiadiazole Component
The benzo[c]thiadiazole moiety is a bicyclic system comprising a benzene ring fused to a 1,2,5-thiadiazole ring. The sulfone group (2,2-dioxido) at the thiadiazole ring enhances electron-withdrawing properties, stabilizing the conjugated π-system and facilitating intramolecular charge transfer (ICT) transitions. This ICT character is critical for applications in optoelectronics, as demonstrated by red-shifted photoluminescence (λmax ≈ 570–650 nm) in similar derivatives. The methyl group at position 3 introduces steric hindrance, reducing rotational freedom and promoting planarization of the bicyclic system, which enhances π-orbital overlap and electronic delocalization.
Quantum-chemical simulations (B3LYP/6-31G) of analogous benzo[c]thiadiazole derivatives reveal that the HOMO is distributed across the entire molecular framework, while the LUMO localizes on the thiadiazole unit. This spatial separation of orbitals supports charge-carrier dissociation, a desirable trait for photovoltaic materials.
Piperidine Ring as a Molecular Scaffold
The piperidine ring serves as a conformationally flexible scaffold, with the nitrogen atom at position 1 enabling hydrogen bonding and protonation-dependent solubility. Substitution at the 4-position with the benzo[c]thiadiazole group introduces steric and electronic effects that constrain ring puckering, as observed in crystallographic studies of related diamines. The chair conformation of the piperidine ring minimizes torsional strain, while the equatorial orientation of the thiadiazole substituent reduces van der Waals repulsions.
Electrochemical analyses of piperidine-containing analogs show moderate HOMO levels (−5.14 to −5.24 eV) and LUMO levels (−3.16 to −3.35 eV), indicating stability against oxidative degradation. The nitrogen lone pair in piperidine also participates in resonance with the thiadiazole sulfone group, further polarizing the molecule and enhancing its dipole moment.
Functional Role of the Pent-4-en-1-one Chain
The pent-4-en-1-one chain contributes both steric bulk and electronic diversity. The ketone group at position 1 acts as a hydrogen-bond acceptor, while the α,β-unsaturated double bond (C4–C5) enables conjugation with the carbonyl group, extending the π-system. This conjugation lowers the energy gap between frontier orbitals, as evidenced by redshifted absorption maxima in UV-Vis spectra of analogous enone-containing compounds.
The terminal double bond also provides a site for further functionalization, such as Michael additions or Diels-Alder reactions, making the compound a versatile intermediate in synthetic chemistry. Molecular dynamics simulations suggest that the flexible pentenyl chain adopts a gauche conformation in solution, minimizing steric clashes with the piperidine-thiadiazole core.
Comparative Molecular Architecture Analysis
Compared to linear benzothiadiazole derivatives, the integration of a piperidine scaffold in this compound introduces three-dimensionality, improving solubility and reducing crystallization tendencies. For example, cruciform benzothiadiazole analogs exhibit broader absorption spectra (Δλ ≈ 50 nm) than their linear counterparts due to enhanced ICT. Additionally, the pent-4-en-1-one chain distinguishes this compound from simpler alkylated derivatives, offering a balance between rigidity (via conjugation) and flexibility (via rotational bonds).
The table below contrasts key properties of this compound with structurally related systems:
Theoretical studies suggest that the piperidine-thiadiazole linkage imposes a higher rotational energy barrier (~10 kcal/mol) than biphenyl linkages, reducing conformational disorder and enhancing charge transport efficiency.
Properties
IUPAC Name |
1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-4-9-17(21)19-12-10-14(11-13-19)20-16-8-6-5-7-15(16)18(2)24(20,22)23/h3,5-8,14H,1,4,9-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKLGOAFEWBLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Starting Material Preparation: : The synthesis begins with the preparation of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole. This step requires precise control over reaction conditions to ensure the proper formation of the thiazole ring.
Intermediate Formation: : The intermediate product is then reacted with piperidine under specific conditions to form the desired compound. Reaction conditions such as temperature, pressure, and solvent choice are critical to the yield and purity of the final product.
Final Step: : The intermediate is further reacted with pent-4-en-1-one to complete the synthesis.
Industrial Production Methods
Industrial-scale production follows a similar pathway but is optimized for large-scale reactions. Continuous flow reactors and automated control systems ensure consistent quality and high yield. This process often involves additional purification steps, such as crystallization and chromatography, to ensure the product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction reactions can yield amines and other reduced products.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like amines and alcohols.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Compounds containing thiadiazole moieties have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of resistant bacterial strains, making them potential candidates for new antibiotics .
Anticancer Properties : Thiadiazole derivatives have also been investigated for their anticancer activities. The compound may possess cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, suggesting a mechanism that could be explored further for therapeutic applications .
Neuroprotective Effects : Some studies suggest that thiadiazole derivatives can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The antioxidant properties attributed to the thiadiazole scaffold may contribute to protecting neuronal cells from damage .
Agricultural Applications
Pesticidal Activity : The compound has potential applications in agriculture as a pesticide or herbicide. Thiadiazole derivatives are known for their insecticidal and fungicidal properties. Research has indicated that certain compounds within this class can effectively control pests and pathogens affecting crops, thus enhancing agricultural productivity .
Material Science Applications
Polymeric Materials : The unique chemical structure of 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one allows for potential applications in the development of advanced materials. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties due to the rigidity provided by the thiadiazole ring .
Comparative Analysis of Thiadiazole Derivatives
| Property/Activity | This compound | Other Thiadiazole Derivatives |
|---|---|---|
| Antimicrobial Activity | Significant against resistant strains | Varies widely |
| Anticancer Activity | Potential cytotoxic effects against cancer cell lines | Documented in several studies |
| Pesticidal Activity | Effective against common agricultural pests | Established for many |
| Neuroprotective Effects | Possible due to antioxidant properties | Supported by preliminary data |
Case Studies
Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:
- Antimicrobial Evaluation : A study published in the Egyptian Journal of Chemistry evaluated various thiadiazole derivatives for their antimicrobial activities against different microbial strains. The results indicated that certain compounds exhibited promising antibacterial effects comparable to standard antibiotics .
- Anticancer Studies : Research on a series of thiadiazole derivatives showed significant inhibitory effects on cancer cell proliferation in vitro. These findings suggest that modifications to the thiadiazole structure can enhance anticancer potency .
- Agricultural Trials : Field trials conducted with thiadiazole-based pesticides demonstrated effective control over fungal infections in crops, leading to improved yield and quality .
Mechanism of Action
The compound's mechanism of action is primarily dependent on its ability to interact with molecular targets such as enzymes and receptors. It can:
Inhibit Enzyme Activity: : By binding to the active site of specific enzymes.
Modulate Receptor Function: : By acting as an agonist or antagonist at receptor sites. These interactions affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-(4-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
Key Differences :
- Substituent Variation: The pent-4-en-1-one chain in the target compound is replaced with a thiophen-3-yl ethanone group in this analog.
- Electronic Effects : The thiophene ring introduces sulfur-based aromaticity, which may alter electronic distribution compared to the alkene in the target compound.
- Bioactivity Implications: Thiophene derivatives are known for enhanced binding to enzymes like cyclooxygenase-2 (COX-2), suggesting divergent target selectivity compared to the alkene-containing compound .
Table 1: Structural and Hypothetical Property Comparison
| Compound Name | Core Structure | Side Chain | Molecular Formula (Hypothetical) | Predicted LogP* |
|---|---|---|---|---|
| Target Compound | Benzo[c]thiadiazole dioxide + piperidine | Pent-4-en-1-one | C₁₈H₂₁N₃O₃S | 2.1 |
| 1-(4-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone | Benzo[c]thiadiazole dioxide + piperidine | Thiophen-3-yl ethanone | C₁₈H₁₉N₃O₃S₂ | 2.8 |
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Comparison with Pyrazole-Based Analogs
For instance:
- Bioisosteric Potential: The benzo[c]thiadiazole dioxide in the target compound may act as a sulfonamide bioisostere, similar to pyrazolo[3,4-d]pyrimidine derivatives in kinase inhibitors.
- Reactivity : The pent-4-en-1-one chain offers distinct reactivity (e.g., susceptibility to oxidation) compared to pyrazole’s nitrogen-rich heterocycle, which favors hydrogen bonding .
Research Findings and Hypotheses
- Synthetic Challenges : The alkene in the target compound may complicate synthesis due to isomerization risks during piperidine ring formation or sulfonation steps.
- Pharmacokinetic Predictions: The dioxido group likely improves aqueous solubility relative to non-sulfonated analogs, but the alkene may reduce metabolic stability compared to saturated chains.
- Target Profiling : Based on benzo[c]thiadiazole derivatives, the compound may exhibit affinity for serotonin receptors or carbonic anhydrases, though experimental validation is required .
Biological Activity
The compound 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one is a novel derivative of the thiadiazole family, which has garnered attention due to its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound through various studies and findings.
Structural Characteristics
The molecular structure of the compound features a thiadiazole ring , which is significant for its biological activity. The presence of the piperidine moiety enhances its interaction with biological targets. The 2,2-dioxide group in the benzo[c][1,2,5]thiadiazole contributes to its reactivity and potential therapeutic effects.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance:
- In vitro studies indicated that compounds with similar structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- The mechanism of action often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .
Anticancer Activity
Recent research has highlighted the anticancer potential of thiadiazole derivatives:
- A study demonstrated that compounds containing a thiadiazole scaffold can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 0.28 to 0.52 μg/ml .
- Mechanistic studies revealed that these compounds induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases .
Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazoles have also been documented:
- Compounds derived from thiadiazoles have been shown to inhibit pro-inflammatory cytokines, which may contribute to their therapeutic efficacy in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Characterization : A series of novel 1,3,4-thiadiazole compounds were synthesized and characterized using spectroscopic methods (IR, NMR). The structural elucidation confirmed the presence of key functional groups essential for biological activity .
- Biological Evaluation : In one study, a new class of 1,3,4-thiadiazole derivatives was evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced their anticancer activity .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
What are the recommended synthetic pathways for constructing the benzo[c][1,2,5]thiadiazole and piperidine moieties in this compound?
The benzo[c][1,2,5]thiadiazole core can be synthesized via cyclization reactions involving substituted aromatic amines and sulfur-based reagents. For example, intermediates like 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl derivatives may require sequential nitration, reduction, and oxidation steps to introduce the sulfone group . The piperidine ring is typically formed via cyclization of 1,5-dihaloalkanes or reductive amination of ketones with ammonia/amines. Multi-step protocols, such as those used for similar thiadiazole-piperidine hybrids, involve coupling pre-formed fragments (e.g., via Buchwald-Hartwig amination or nucleophilic substitution) .
Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, particularly for the piperidine ring (δ ~2.5–3.5 ppm for CH2 groups) and the pent-4-en-1-one moiety (α,β-unsaturated ketone protons at δ ~5.5–6.5 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., sulfone S=O stretching at ~1150–1300 cm⁻¹ and ketone C=O at ~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C20H23N3O3S requires precise mass matching within 3 ppm error) .
How should researchers design initial biological activity screens for this compound?
Use standardized protocols for cytotoxicity (e.g., SRB assay on cancer cell lines like MCF-7 or HEPG-2) and target-specific assays (e.g., enzyme inhibition for kinases or proteases). Include a reference compound (e.g., CHS-828 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.5% v/v). Normalize data to cell viability curves and report IC50 values with 95% confidence intervals .
Advanced Research Questions
How can researchers resolve discrepancies in synthetic yields across different reaction conditions?
- Statistical Optimization : Apply Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for coupling reactions involving sensitive intermediates .
- Mechanistic Studies : Use in-situ FTIR or LC-MS to monitor reaction progress and detect side products (e.g., over-oxidation of sulfone groups or ring-opening of piperidine) .
What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., homology models of kinases or GPCRs). Validate poses with molecular dynamics (MD) simulations (≥100 ns trajectories) to assess binding stability .
- QSAR Modeling : Train models on datasets of structurally related compounds (e.g., thiadiazole derivatives) to correlate substituent effects (e.g., electron-withdrawing groups on the benzothiadiazole) with activity .
How should contradictory cytotoxicity data between in vitro and ex vivo models be analyzed?
- Metabolic Stability Assays : Test the compound’s stability in liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the pent-4-en-1-one moiety) .
- Tissue Penetration Studies : Use LC-MS/MS to quantify compound accumulation in 3D tumor spheroids or organoids, comparing permeability to 2D monolayer results .
Methodological Guidance
What are best practices for scaling up the synthesis without compromising purity?
- Flow Chemistry : Transition batch reactions to continuous flow systems (e.g., microreactors) for improved heat/mass transfer, particularly for exothermic steps like sulfone formation .
- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in H2O + 0.1% TFA) to isolate the compound from regioisomers or diastereomers .
How can researchers validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
